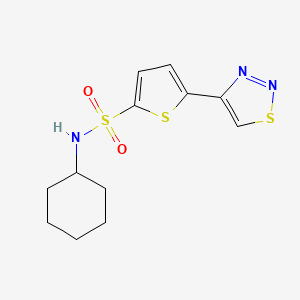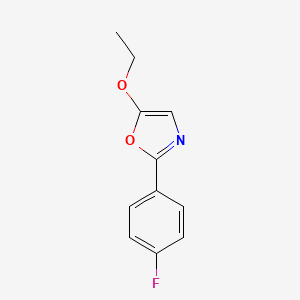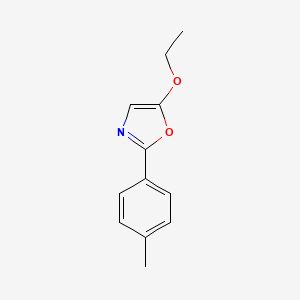![molecular formula C20H16FNO3S B3140211 4-Fluorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether CAS No. 477869-63-9](/img/structure/B3140211.png)
4-Fluorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether
説明
The compound “4-Fluorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether” is a complex organic molecule. It contains a fluorophenyl group, a methylphenyl sulfanyl group, and a nitrobenzyl ether group. These groups are common in many organic compounds and are often involved in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information or research on this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely influence the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all play a role. For this compound, we can expect that the fluorophenyl, methylphenyl sulfanyl, and nitrobenzyl ether groups would all contribute to its properties .科学的研究の応用
Synthesis and Polymer Applications
Poly(ether ketone) Synthesis : The synthesis of branched poly(ether ketone)s with pendant functional groups is a significant area of study. Researchers have developed methods for introducing functional groups into poly(ether ketone)s, leveraging compounds similar to "4-Fluorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether" for modifying polymers. This approach allows for the creation of polymers with specific chemical functionalities, enhancing their application potential in various domains, including filtration membranes and high-performance materials (Fritsch, Vakhtangishvili, & Kricheldorf, 2002).
Poly(sulfone ether imide) Synthesis : The development of highly soluble and thermally stable poly(sulfone ether imide)s showcases another application area. By synthesizing sulfone ether diamine and reacting it with aromatic dianhydrides, researchers have produced polymers with excellent thermal behavior and stability. Such polymers are of interest for their potential applications in engineering and materials science, where thermal stability and solubility are critical parameters (Abbasi, Mehdipour-Ataei, & Khademinejad, 2015).
Photochemical Applications
Protein Crosslinking and Affinity Labeling : The use of 4-nitrophenyl ethers as photoreagents for protein crosslinking and affinity labeling is an innovative application of compounds with similar functional groups. These photoreagents are designed to be unreactive in the dark but react quantitatively with amines upon irradiation with light, making them valuable tools in biochemistry for studying protein interactions and functions (Jelenc, Cantor, & Simon, 1978).
Polymer Modification and Characterization
Poly(arylene ether sulfone) Membranes : Research into comb-shaped poly(arylene ether sulfone)s for proton exchange membranes in fuel cells demonstrates the applicability of functionalized phenyl groups in polymer chemistry. These studies focus on introducing sulfonated side chains to poly(arylene ether sulfone) copolymers, aiming to enhance proton conductivity and methanol resistance, critical properties for fuel cell performance (Kim, Robertson, & Guiver, 2008).
Alcohol Protecting Groups : The development of new benzyl ether-type protecting groups for alcohols illustrates the chemical versatility of fluorophenyl-based compounds. Such protecting groups are essential in synthetic chemistry, allowing for selective reactions in complex molecular syntheses. The introduction and removal of these groups are tailored to specific reactivity profiles, facilitating the synthesis of molecules with intricate structures (Crich, Li, & Shirai, 2009).
作用機序
将来の方向性
特性
IUPAC Name |
4-[(4-fluorophenoxy)methyl]-1-(4-methylphenyl)sulfanyl-2-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO3S/c1-14-2-9-18(10-3-14)26-20-11-4-15(12-19(20)22(23)24)13-25-17-7-5-16(21)6-8-17/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJXLKPWSHAZPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)COC3=CC=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701163119 | |
| Record name | 4-[(4-Fluorophenoxy)methyl]-1-[(4-methylphenyl)thio]-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701163119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether | |
CAS RN |
477869-63-9 | |
| Record name | 4-[(4-Fluorophenoxy)methyl]-1-[(4-methylphenyl)thio]-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477869-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Fluorophenoxy)methyl]-1-[(4-methylphenyl)thio]-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701163119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-chlorobenzenesulfonamide](/img/structure/B3140153.png)
![N'-{(E)-[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methylidene}nicotinohydrazide](/img/structure/B3140168.png)
![3-{[3-(trifluoromethyl)benzyl]sulfanyl}-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B3140175.png)
![Methyl 3-({2-[(2-{[(4-fluorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B3140184.png)
![N-(2,4-dichlorophenyl)-2-[(2-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B3140191.png)
![Methyl 3-({2-[(4-bromophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B3140197.png)
![Methyl 3-[2-(2-bromo-4-chlorophenoxy)acetamido]thiophene-2-carboxylate](/img/structure/B3140203.png)
![1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B3140206.png)
![ethyl 2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-3-phenylpropanoate](/img/structure/B3140222.png)
![1-{[4-(tert-butyl)benzyl]oxy}-1H-imidazole](/img/structure/B3140229.png)
